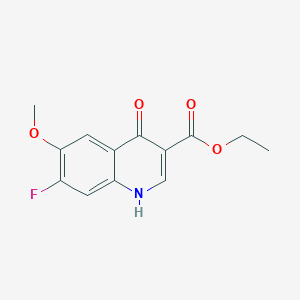

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJNUQDCBRIKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478620 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622369-35-1 | |

| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically-grounded protocol for the synthesis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The quinolone core is a privileged scaffold, forming the basis for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and self-validating checkpoints inherent in the well-established Gould-Jacobs reaction—the chosen synthetic strategy.[4][5][6] We will explore the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) and the subsequent high-temperature thermal cyclization, providing experienced insights to ensure a robust and reproducible synthesis.

Introduction: The Quinolone Scaffold in Modern Drug Discovery

The quinolone motif, specifically the 4-quinolone core, is of immense interest to the pharmaceutical industry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][7] The introduction of a fluorine atom at the C-6 or C-7 position was a landmark development, dramatically enhancing the antibacterial potency and pharmacokinetic profile, leading to the clinically successful fluoroquinolone antibiotics.[8][9]

This compound serves as a critical precursor for the synthesis of these advanced therapeutic agents. The specific arrangement of its functional groups—the fluorine, methoxy, and carboxylic ester moieties—allows for further chemical modification to develop next-generation drug candidates. This guide presents a detailed, reliable, and mechanistically sound pathway for its preparation.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved via the Gould-Jacobs reaction.[4][6][10] This classical named reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and applicability to a wide range of substituted anilines.[5]

The overall strategy involves a two-step sequence:

-

Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: The resulting intermediate is subjected to high temperatures to induce an intramolecular electrocyclization, forming the quinoline ring system.

For the target molecule, the retrosynthetic analysis identifies 3-fluoro-4-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM) as the requisite starting materials.

Caption: Retrosynthetic analysis via the Gould-Jacobs reaction.

Mechanistic Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through two distinct, well-characterized stages.[4][5]

-

Step 1: Nucleophilic Addition-Elimination. The synthesis begins with the nucleophilic attack of the amino group of 3-fluoro-4-methoxyaniline on the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to form the stable enamine intermediate, diethyl ((3-fluoro-4-methoxyanilino)methylene)malonate.[4][11] This step is typically driven to completion by heating and removing the ethanol byproduct.[5][11]

-

Step 2: 6-Electron Electrocyclization. This crucial ring-forming step requires significant thermal energy (typically 250-260 °C).[5][6] The high temperature facilitates a 6-electron electrocyclization, where the aniline ring attacks the carbonyl of one of the ester groups. This intramolecular reaction forms the heterocyclic ring, followed by the elimination of a second molecule of ethanol to yield the aromatic quinolone system.[4] The final product exists predominantly in the 4-oxo (quinolone) form, which is in tautomeric equilibrium with the 4-hydroxy (quinolinol) form.[4]

Caption: Overall reaction mechanism for the Gould-Jacobs synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful formation of the intermediate in Part A is a prerequisite for proceeding, and the physical precipitation of the product in Part B serves as a key indicator of a successful cyclization.

Materials and Reagents

| Reagent | Molecular Wt. | Purity | Notes |

| 3-Fluoro-4-methoxyaniline | 141.14 g/mol | ≥98% | |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 g/mol | ≥98% | Keep dry, sensitive to moisture. |

| Dowtherm™ A (or Diphenyl Ether) | 170.21 g/mol | - | High-boiling point solvent (B.P. ~257 °C). |

| Hexanes | - | Reagent | For precipitation and washing. |

| Ethanol | - | Anhydrous | For potential recrystallization. |

Equipment

-

Three-neck round-bottom flask (appropriate size for scale)

-

Reflux condenser

-

High-temperature thermometer (up to 300 °C)

-

Heating mantle with stirrer

-

Vacuum source for distillation

-

Buchner funnel and filtration apparatus

Step-by-Step Procedure

Part A: Synthesis of Diethyl ((3-fluoro-4-methoxyanilino)methylene)malonate

-

To a clean, dry round-bottom flask, add 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring to 120-130 °C for 1-2 hours.[5] The mixture will become homogeneous and ethanol will begin to evolve.

-

Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the crude intermediate, which often solidifies upon cooling and can be used directly in the next step.

Part B: Cyclization to this compound

-

To the flask containing the crude intermediate from Part A, add Dowtherm™ A (approx. 3-5 mL per gram of intermediate).

-

Fit the flask with a condenser suitable for distillation (e.g., a short path head) and a high-temperature thermometer.

-

Heat the mixture rapidly and with vigorous stirring to 250-255 °C.[12] Maintain this temperature for 30-60 minutes. During this time, the second equivalent of ethanol will distill off.

-

Validation Checkpoint: The reaction is typically complete when ethanol evolution ceases.

-

Allow the reaction mixture to cool to below 100 °C.

-

While still warm, carefully pour the dark solution into a beaker containing hexanes (approx. 10-20 volumes) with stirring.

-

Validation Checkpoint: The target product should immediately precipitate as a solid.

-

Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with fresh hexanes to remove the high-boiling solvent.

-

Dry the resulting solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF if necessary.

Caption: Experimental workflow for the synthesis protocol.

Data Summary

Reagent & Yield Summary (Illustrative)

| Compound | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Vol | Theoretical Yield (g) |

| 3-Fluoro-4-methoxyaniline | 1.0 | 141.14 | 50.0 | 7.06 g | - |

| DEEM | 1.05 | 216.23 | 52.5 | 11.35 g | - |

| Final Product | - | 265.24 | - | - | 13.26 g |

Note: Yields are highly dependent on reaction scale and purification efficiency. Typical yields for the Gould-Jacobs reaction can range from moderate to good.

Expected Characterization

-

¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring, a singlet for the C2-H, signals for the methoxy group, and the characteristic quartet and triplet for the ethyl ester group. The N-H/O-H proton may be broad or not observed.

-

¹³C NMR: Will show the requisite number of carbon signals, including the distinct carbonyl carbons of the ester and the C4-oxo group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of C₁₃H₁₂FNO₄ (265.24 g/mol ).

-

Melting Point (M.P.): A sharp melting point is indicative of high purity.

Conclusion

The Gould-Jacobs reaction provides a robust and highly effective pathway for the synthesis of this compound. By carefully controlling the reaction parameters—particularly the temperatures for condensation and cyclization and the efficient removal of ethanol byproducts—researchers can reliably produce this valuable intermediate. The protocol described herein, with its integrated mechanistic insights and validation checkpoints, offers a comprehensive guide for professionals in drug discovery and development, enabling the synthesis of the core scaffolds required for innovative therapeutic agents.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Santos, M. M. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

-

Khan, I., et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

-

Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Maurya, R. K. (2022). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. [Link]

- Google Patents. (2015).

-

RJPT. (n.d.). Quinolones Chemistry and its Therapeutic Activities. [Link]

-

MDPI. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

Slideshare. (n.d.). Quinolones & fluoroquinolones-medicinal chemistry. [Link]

-

Koorbanally, N. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

-

ResearchGate. (2016). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Molbase. (n.d.). CGS-9896-drug synthesis database. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. [Link]

-

FreePatentsOnline. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

ResearchGate. (2016). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]

-

PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. [Link]

-

Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

-

FreePatentsOnline. (n.d.). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

- Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

Pharmaffiliates. (n.d.). CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. [Link]

-

ResearchGate. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. iipseries.org [iipseries.org]

- 11. prepchem.com [prepchem.com]

- 12. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-6-Methoxyquinoline Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The 7-fluoro-6-methoxyquinoline core, in particular, is a key intermediate in the development of potent pharmaceuticals, leveraging the unique electronic properties of its substituents. This technical guide provides an in-depth exploration of the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline ring system, specifically tailored for the synthesis of 7-fluoro-6-methoxyquinoline precursors. We will dissect the reaction mechanism, present detailed and validated experimental protocols, analyze critical process parameters for optimization, and offer field-proven troubleshooting strategies. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of this pivotal synthetic transformation.

Strategic Overview: The Significance of the Gould-Jacobs Approach

The synthesis of substituted quinolines is of paramount importance in the pharmaceutical industry. The Gould-Jacobs reaction, first reported by R.G. Gould and W.A. Jacobs in 1939, remains a highly relevant and powerful strategy for the preparation of 4-hydroxyquinoline derivatives.[1] The reaction proceeds in two primary stages: an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused heterocyclic ring system.[2][3]

The power of this reaction lies in its reliability and its ability to accommodate a range of substituents on the aniline precursor. For the synthesis of the 7-fluoro-6-methoxyquinoline core, the starting material is 4-fluoro-3-methoxyaniline. The electron-donating methoxy group at the meta-position (relative to the cyclization site) facilitates the crucial electrophilic ring-closure step, making the Gould-Jacobs reaction an effective choice.[2][3]

This guide will focus on the synthesis of Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , the direct product of the Gould-Jacobs cyclization, which can be further modified as required.

Reaction Mechanism: A Stepwise Causal Analysis

Understanding the underlying mechanism is critical for rational optimization and troubleshooting. The Gould-Jacobs reaction is a multi-step sequence, with each stage governed by distinct chemical principles.[2][3][4]

Step 1: Nucleophilic Substitution and Condensation The reaction initiates with a nucleophilic attack from the nitrogen atom of the aniline (4-fluoro-3-methoxyaniline) onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl (4-fluoro-3-methoxyanilino)methylenemalonate. This step is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.[3][5]

Step 2: Thermal Electrocyclization This is the defining and most demanding step of the synthesis. The anilinomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization reaction at high temperatures (typically >240 °C). The aromatic ring attacks one of the ester carbonyl groups, leading to the formation of the new heterocyclic ring. This process is a form of benzannulation.[2] The high activation energy for this step necessitates the use of high-boiling inert solvents or microwave irradiation to achieve the required temperatures.[6][7]

Step 3: Aromatization and Tautomerization Following the cyclization, a second molecule of ethanol is eliminated, leading to the formation of the aromatic quinoline ring system. The product, ethyl 4-hydroxy-7-fluoro-6-methoxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its more stable keto form, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2][3]

Caption: The core mechanism of the Gould-Jacobs reaction.

Validated Experimental Protocols

The following protocols describe a reliable, two-stage workflow for the synthesis. The methodologies are designed to be self-validating, with clear endpoints and monitoring suggestions.

Part A: Synthesis of Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate (Intermediate)

This step forms the acyclic precursor required for the high-temperature cyclization.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heating: Heat the neat mixture in an oil bath at 120-130 °C for 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aniline starting material.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, in many cases, will solidify or crystallize upon cooling.

-

Purification: If a solid forms, it can be washed with cold hexane or ethanol to remove any unreacted DEEM. If it remains an oil, the excess DEEM can be removed under high vacuum. The crude intermediate is often of sufficient purity to be carried directly into the next step.

Part B: Cyclization to Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This critical step requires high temperatures to drive the ring-closing reaction. Both conventional and microwave-assisted methods are presented.

Methodology 1: Conventional High-Temperature Cyclization

-

Reaction Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the crude intermediate from Part A in a high-boiling inert solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[7][8]

-

Heating: Vigorously heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solvent.

-

Purification: Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and to help wash away the diphenyl ether.[8] Filter the solid product, wash thoroughly with hexane, and dry under vacuum.

Methodology 2: Microwave-Assisted Cyclization

-

Reaction Setup: Place the crude intermediate from Part A into a suitable microwave reaction vial equipped with a magnetic stir bar. Note: A solvent is often not required, but a high-boiling solvent can be used.

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250 °C.[6] Hold at this temperature for 5-15 minutes. The reaction should be monitored for pressure buildup.

-

Isolation & Purification: Cool the vial to room temperature, which should induce precipitation. Filter the solid product and wash it with a solvent like ice-cold acetonitrile or ethanol to remove any byproducts.[6] Dry the purified solid under vacuum.

Caption: A validated workflow for the two-stage synthesis.

Data Summary and Process Parameters

Effective synthesis relies on precise control of key parameters. The table below summarizes critical quantitative data for this reaction.

| Parameter | Stage A: Condensation | Stage B: Cyclization (Conventional) | Stage B: Cyclization (Microwave) | Rationale & Field Insights |

| Key Reagents | 4-fluoro-3-methoxyaniline, DEEM | Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate | Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate | DEEM is a common, commercially available building block.[9] |

| Stoichiometry | 1.0 : 1.1-1.2 eq | N/A | N/A | A slight excess of DEEM ensures complete consumption of the aniline. |

| Solvent | None (neat) or Ethanol | Diphenyl Ether or Dowtherm A | None or Diphenyl Ether | The cyclization requires a high-boiling, inert medium to reach temperature.[7] |

| Temperature | 120-130 °C | ~250-260 °C | 250-300 °C | The cyclization step is thermally demanding and is the critical parameter to control.[6][7] |

| Reaction Time | 1-2 hours | 30-60 minutes | 5-15 minutes | Microwave heating dramatically reduces reaction time and often improves yields by minimizing degradation.[6] |

| Typical Yield | >90% (crude) | 60-85% | 70-90% | Yields are highly dependent on the purity of the intermediate and precise temperature control during cyclization. |

Troubleshooting and Optimization

Even robust reactions can present challenges. A proactive approach to troubleshooting is essential for consistent success.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Self-Validating Check |

| Low Yield of Cyclized Product | 1. Insufficient temperature or time during cyclization.2. Impure intermediate. | 1. Ensure the reaction reaches at least 250 °C. Increase time cautiously.2. Consider using the microwave protocol for better energy transfer and control.[6]3. Purify the intermediate via recrystallization before cyclization. | Confirm product identity and purity via ¹H NMR and LC-MS. |

| Dark-Colored Product / Degradation | 1. Cyclization temperature is too high or held for too long.2. Presence of oxygen or impurities. | 1. Reduce cyclization time. A time-temperature study is recommended to find the optimal balance.[6]2. Use the microwave method for shorter exposure to high heat.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if degradation is severe. | Analyze the crude product by LC-MS to identify potential degradation byproducts. |

| Incomplete Condensation (Part A) | 1. Insufficient heating time or temperature.2. Failure to remove ethanol byproduct. | 1. Increase reaction time at 130 °C.2. If running in a solvent, ensure efficient reflux. If running neat, applying a light vacuum can help remove ethanol. | Check for the presence of the aniline starting material in the crude intermediate via TLC or ¹H NMR. |

| Difficulty Removing Diphenyl Ether | 1. Inherent high boiling point and viscosity of the solvent. | 1. After precipitation, triturate the solid product extensively with a large volume of hexane or cyclohexane.2. A final wash with a slightly more polar solvent like diethyl ether can be effective. | Confirm the absence of the solvent's characteristic aromatic signals in the final product's ¹H NMR spectrum. |

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Gould-Jacobs Reaction. Merck Index. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Gould–Jacobs reaction - Wikiwand. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ablelab.eu [ablelab.eu]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, promising derivative: Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No. 851973-16-5).[2] While this molecule holds significant potential, its detailed physicochemical properties are not yet extensively documented in public literature. This document, therefore, serves as a comprehensive technical guide, providing a robust framework for its synthesis and in-depth characterization. We will explore the causality behind experimental choices, present self-validating protocols, and predict spectral and physical properties based on established principles and data from analogous structures. This guide is designed to empower researchers to unlock the full potential of this compound in drug discovery and development.

Strategic Importance and Synthesis Pathway

The unique substitution pattern of this quinoline derivative—a fluorine atom at C7, a methoxy group at C6, and an ethyl carboxylate at C3—suggests its potential for targeted therapeutic applications. The electron-withdrawing fluorine can enhance binding affinity and metabolic stability, while the methoxy group can modulate solubility and electronic properties. The ethyl carboxylate group offers a handle for further synthetic modifications.[3][4]

Recommended Synthetic Approach: The Gould-Jacobs Reaction

The most logical and versatile method for the synthesis of this 4-hydroxyquinoline derivative is the Gould-Jacobs reaction.[5][6] This classical method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7][8]

The proposed synthetic pathway is as follows:

Caption: Proposed Gould-Jacobs synthesis pathway.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Modern adaptations using microwave irradiation can significantly improve reaction times and yields.[9]

Step 1: Condensation

-

In a 10 mL microwave vial, combine 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 10-15 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Upon completion, allow the vial to cool to room temperature.

Step 2: Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250°C for 1-2 hours. The high temperature is crucial for the 6-electron electrocyclization to form the quinoline ring system.[7]

-

Cool the reaction mixture and dilute with an equal volume of hexane to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization from ethanol or a suitable solvent system.

Structural Elucidation and Spectroscopic Analysis

A comprehensive structural analysis is paramount. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Based on known data for similar quinoline derivatives, we can predict the key features of the ¹H and ¹³C NMR spectra.[10][11][12][13]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

~12.5 ppm (s, 1H): The acidic proton of the 4-hydroxy group, likely broadened.

-

~8.5-8.7 ppm (s, 1H): The proton at the C2 position.

-

~7.5-7.8 ppm (d, 1H): Aromatic proton at C5, showing coupling to the C7-Fluorine.

-

~7.2-7.4 ppm (d, 1H): Aromatic proton at C8, showing coupling to the C7-Fluorine.

-

~4.2-4.4 ppm (q, 2H): The methylene protons of the ethyl ester group.

-

~3.9-4.1 ppm (s, 3H): The protons of the methoxy group at C6.

-

~1.2-1.4 ppm (t, 3H): The methyl protons of the ethyl ester group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

~170-175 ppm: Carbonyl carbon of the ester.

-

~160-165 ppm: C4 carbon bearing the hydroxyl group.

-

~145-155 ppm: C7 carbon bearing the fluorine (expect a large C-F coupling constant).

-

~140-150 ppm: C6 carbon bearing the methoxy group.

-

~135-140 ppm: C8a (quaternary carbon).

-

~110-125 ppm: Aromatic carbons (C5, C8).

-

~100-115 ppm: C4a and C3 (quaternary carbons).

-

~60-65 ppm: Methylene carbon of the ethyl ester.

-

~55-60 ppm: Methoxy carbon.

-

~14-16 ppm: Methyl carbon of the ethyl ester.

2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.[12]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is crucial for confirming the molecular weight and obtaining structural information through fragmentation patterns.[14][15]

Expected Mass Spectrum:

-

Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.

-

Expected Molecular Ion:

-

[M+H]⁺: m/z = 266.077

-

[M-H]⁻: m/z = 264.061

-

-

Fragmentation Analysis: The fragmentation pattern will provide valuable structural confirmation. Key expected fragment ions would result from the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Expected Key IR Absorptions (cm⁻¹):

-

3400-3200 (broad): O-H stretch of the hydroxyl group.

-

3100-3000: Aromatic C-H stretch.

-

2980-2850: Aliphatic C-H stretch (methoxy and ethyl groups).

-

~1700-1680: C=O stretch of the ester.

-

~1620, 1580, 1500: C=C and C=N stretching vibrations of the quinoline ring.

-

~1250-1000: C-O stretch (ester and methoxy) and C-F stretch.

Core Physicochemical Properties

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Solubility

Aqueous solubility is a critical parameter influencing bioavailability. Given the planar aromatic structure, the compound is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination [16]

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 minutes).

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

For high-throughput screening, turbidimetric or nephelometric methods can be employed.[17][18]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.[19]

Experimental Protocol: HPLC Method for LogP Determination [20]

-

Prepare a series of standard compounds with known LogP values.

-

Perform reverse-phase HPLC analysis of the standard compounds and the test compound under isocratic conditions.

-

Calculate the capacity factor (k') for each compound from its retention time.

-

Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.

-

Determine the LogP of the test compound by interpolating its log k' value onto the calibration curve.

The presence of the fluorine and methoxy groups, along with the aromatic system, suggests a moderately lipophilic character.

Ionization Constant (pKa)

The 4-hydroxy group on the quinoline ring is acidic. The pKa value will determine the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target binding.

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination [21]

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate.

-

Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.

-

Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value.

Melting Point and Thermal Analysis

The melting point is a crucial indicator of purity and solid-state stability.

Methodology:

-

Capillary Melting Point Apparatus: Provides a melting range.

-

Differential Scanning Calorimetry (DSC): Offers a more precise melting point (onset and peak) and can reveal other thermal events such as polymorphism.

A high melting point is expected due to the planar structure, which allows for efficient crystal packing, and the potential for intermolecular hydrogen bonding via the 4-hydroxy group. For a similar compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, the melting point is reported to be >300 °C.[22]

Crystalline Structure

Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure, conformation, and intermolecular interactions in the solid state. This information is invaluable for understanding polymorphism and for structure-based drug design. Based on related structures, one can expect significant π-π stacking interactions between the quinoline rings in the crystal lattice.[23][24]

Summary of Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale / Key Influencing Factors | Recommended Analytical Technique |

| Molecular Formula | C₁₃H₁₂FNO₄ | - | Mass Spectrometry |

| Molecular Weight | 265.24 g/mol | - | Mass Spectrometry |

| Melting Point | High (>250 °C) | Planar aromatic system, potential for H-bonding. | DSC, Capillary Melting Point |

| Aqueous Solubility | Low | Predominantly hydrophobic aromatic structure. | Shake-Flask Method, HPLC-UV |

| LogP | 2.5 - 3.5 | Balance of lipophilic quinoline core and polar functional groups. | Reverse-Phase HPLC |

| pKa | 7.0 - 8.5 | Acidic 4-hydroxy group, influenced by electron-withdrawing F. | UV-Vis Spectrophotometry |

| ¹H NMR | See Section 2.1 | Chemical environment of each proton. | 1D and 2D NMR |

| ¹³C NMR | See Section 2.1 | Chemical environment of each carbon. | 1D and 2D NMR |

Conclusion

This compound is a compound of significant interest for drug discovery. This guide provides a comprehensive framework for its synthesis and detailed physicochemical characterization. By following the outlined protocols, researchers can generate the critical data needed to evaluate its potential as a drug candidate and to guide further optimization efforts. The interplay of its functional groups suggests a nuanced profile that warrants thorough investigation.

References

- Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]

- Tandem mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8770509/]

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [URL: https://www.agilent.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750529/]

- Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10365293/]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/papers/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13931]

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. [URL: https://pittcon.org/course/the-art-of-structure-elucidation-of-small-molecules-using-mass-spectrometry/]

- Structural Elucidation - RFI - Rosalind Franklin Institute. [URL: https://www.rfi.ac.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132470]

- Video: Tandem Mass Spectrometry - JoVE. [URL: https://www.jove.com/v/10292/tandem-mass-spectrometry]

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/76973]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. [URL: https://patents.google.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [URL: https://solvescientific.com/application-notes/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi/]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-der-13769.html]

- The Role of Quinoline Derivatives in Modern Drug Discovery. [URL: https://www.ningbo-pharma.com/news/the-role-of-quinoline-derivatives-in-modern-drug-discovery-78652364.html]

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. [URL: https://www.benchchem.com/technical-support/interpreting-complex-nmr-spectra-of-substituted-quinolines]

- Methods for Determination of Lipophilicity - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31200]

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3412]

- How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. [URL: https://rheolution.com/viscometers-and-texture-analyzers-applications/how-to-measure-the-solubility-point-of-compounds-in-liquids-using-turbidi-t/]

- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Drug solubility: why testing early matters in HTS | BMG LABTECH. [URL: https://www.bmglabtech.

- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. [URL: https://www.chemicalbook.com/synthesis/391-02-6.htm]

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [URL: https://www.eurekaselect.com/article/105950]

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.. [URL: https://www.semanticscholar.org/paper/Quinoline-3-carboxylate-Derivatives%3A-A-New-Hope-as-Khan-Ahmad/869c9b68c9918206236968846c245c0882d2753a]

- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [URL: https://www.nanalysis.com/nmr-blog/2018/6/7/1h-and-13c-peak-assignments-of-quinine-using-1d-and-2d-nmr-methods-part-1]

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32560612/]

- Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD - ECHEMI. [URL: https://www.echemi.com/products/pd20210729-106424-63463-15-0.html]

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. [URL: https://ijost.itb.ac.id/index.php/ijost/article/view/289]

- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. [URL: https://www.keyorganics.net/product/mm-i-04]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91316578.htm]

- Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097155/]

- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]

- ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1 h nmr. [URL: https://www.chemicalbook.com/Spectrum/391-02-6_1HNMR.htm]

- (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [URL: https://www.researchgate.

- Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate | Tetrahedron. [URL: https://www.sciencedirect.

- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960682/]

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [URL: https://www.mdpi.com/1422-8599/2017/3/M945]

- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [URL: https://www.researchgate.

- 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - ResearchGate. [URL: https://www.researchgate.net/publication/8617578_7-Chloro-1-ethyl-6-fluoro-14-dihydro-4-oxoquinoline-3-carboxylic_acid]

- Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (C12H10FNO3) - PubChemLite. [URL: https://pubchemlite.

- Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720935/]

- Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 - ResearchGate. [URL: https://www.researchgate.

- CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Pharmaffiliates. [URL: https://www.pharmaffiliates.

- Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4786326/]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 851973-16-5 [m.chemicalbook.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

- 10. tsijournals.com [tsijournals.com]

- 11. tsijournals.com [tsijournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 14. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Tandem Mass Spectrometry [jove.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. rheolution.com [rheolution.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. agilent.com [agilent.com]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 22. labsolu.ca [labsolu.ca]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate: A Technical Guide

An In-depth Examination of a Key Fluoroquinolone Intermediate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a significant scaffold in medicinal chemistry and drug development, particularly in the synthesis of fluoroquinolone antibiotics. A thorough search of available scientific literature and chemical databases has been conducted to compile and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectroscopic characteristics that confirm the molecular structure and purity of this important synthetic intermediate.

Introduction: The Significance of the Fluoroquinolone Core

Quinolone derivatives are a cornerstone in the development of antibacterial agents, with their mechanism of action revolving around the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom into the quinoline ring system, particularly at the C-6 and C-7 positions, has been shown to significantly enhance antibacterial activity and broaden the spectrum of efficacy. This compound serves as a critical building block for the synthesis of more complex fluoroquinolones. Its specific substitution pattern, featuring a fluorine at C-7, a methoxy group at C-6, and a 4-hydroxy-3-carboxylate arrangement, provides a versatile platform for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

A precise understanding of the spectroscopic signature of this molecule is paramount for ensuring the identity and purity of synthetic batches, which is a critical aspect of quality control in the drug discovery and development pipeline. This guide aims to provide that clarity by presenting and interpreting the available spectroscopic data.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound, as depicted below, gives rise to a unique set of signals in various spectroscopic analyses. The presence of aromatic protons, an ethyl ester group, a methoxy group, a hydroxyl group, and the influence of the fluorine atom all contribute to its characteristic spectral fingerprint.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of directly published, comprehensive spectroscopic data for this compound in the public domain, the following sections will present predicted data based on the analysis of closely related analogues and established principles of spectroscopic interpretation. This approach provides a robust estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.5 | s | - | Singlet due to no adjacent protons. |

| H-5 | ~7.2 | d | ~4.0 (⁴JH-F) | Doublet due to coupling with the fluorine at C-7. |

| H-8 | ~7.5 | s | - | Singlet, influenced by the adjacent nitrogen and methoxy group. |

| -OCH₃ | ~4.0 | s | - | Characteristic singlet for a methoxy group. |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 | Quartet due to coupling with the adjacent methyl protons. |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 | Triplet due to coupling with the adjacent methylene protons. |

| -OH | >10 | br s | - | Broad singlet, often downfield, and its position can be concentration and solvent dependent. |

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The fluorine atom at C-7 will cause splitting of the C-7 signal and will also influence the chemical shifts of neighboring carbon atoms through C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (J, Hz) | Rationale |

| C=O (ester) | ~165 | - | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~145 | - | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~110 | - | Carbon bearing the carboxylate group. |

| C-4 | ~175 | - | Carbon bearing the hydroxyl group, in tautomeric equilibrium. |

| C-4a | ~140 | - | Aromatic bridgehead carbon. |

| C-5 | ~100 | d, ~5 (³JC-F) | Shielded aromatic carbon with coupling to fluorine. |

| C-6 | ~150 | d, ~10 (²JC-F) | Carbon bearing the methoxy group, coupled to fluorine. |

| C-7 | ~155 | d, ~250 (¹JC-F) | Carbon directly bonded to fluorine, showing a large coupling constant. |

| C-8 | ~105 | d, ~2 (⁴JC-F) | Aromatic carbon with weak coupling to fluorine. |

| C-8a | ~125 | - | Aromatic bridgehead carbon. |

| -OCH₃ | ~56 | - | Methoxy carbon. |

| -OCH₂CH₃ | ~61 | - | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | ~14 | - | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded in units of reciprocal centimeters (cm⁻¹).

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3400 - 3200 | Broad, Medium | Hydroxyl group (-OH) |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium | Aliphatic C-H (ethyl, methoxy) |

| C=O stretch (ester) | 1720 - 1700 | Strong | Ester carbonyl |

| C=C/C=N stretch | 1620 - 1450 | Medium-Strong | Aromatic ring vibrations |

| C-O stretch | 1250 - 1000 | Strong | Ester and ether C-O bonds |

| C-F stretch | 1100 - 1000 | Strong | Carbon-fluorine bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₃H₁₂FNO₄) is approximately 265.0750 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, the loss of the ethyl group (-CH₂CH₃, 29 Da), and potentially the loss of carbon monoxide (CO, 28 Da) from the quinolone ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The predicted spectroscopic data for this compound provides a valuable reference for scientists working on the synthesis and characterization of this and related fluoroquinolone intermediates. The combination of NMR, IR, and MS data offers a comprehensive and confirmatory analysis of its molecular structure. While this guide is based on well-established spectroscopic principles and data from analogous compounds, it is imperative for researchers to acquire and interpret their own experimental data for definitive structural confirmation and purity assessment.

References

As this guide is based on predicted data due to the absence of a comprehensive, publicly available experimental dataset for the specific target molecule, direct citations to a single source containing all the presented data are not possible. The interpretations and predictions are based on established principles of organic spectroscopy and data from closely related compounds found in various chemical databases and scientific publications. For further reading on the synthesis and spectroscopic characterization of quinoline derivatives, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Crystal Structure of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the crystallographic analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a compound of significant interest in medicinal chemistry. As fluoroquinolones are a cornerstone in the development of antibacterial agents, a detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[1] This document outlines a robust methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Structural Elucidation

Quinolone derivatives are a critical class of synthetic compounds known for their diverse and potent pharmacological properties.[2] The introduction of a fluorine atom into the quinoline ring, particularly at the C6 and C7 positions, has been shown to significantly enhance antimicrobial activity.[1] The title compound, this compound, incorporates key pharmacophoric features, including a fluorine substituent and a carboxylate group, which are crucial for interaction with biological targets such as DNA gyrase.[1]

The precise determination of the molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is indispensable for understanding the compound's physicochemical properties and its mode of action at a molecular level.[3][4] This guide provides a hypothetical, yet scientifically rigorous, pathway to achieving this, from initial synthesis to the final crystallographic data analysis.

Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established multi-step reaction sequence, analogous to methods reported for similar quinoline carboxylates. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Step 1: Condensation. React 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out at elevated temperatures (e.g., 125°C) for a duration of 1-2 hours.[5]

-

Step 2: Cyclization. The intermediate from Step 1 is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 255°C for 2-3 hours to facilitate the thermal cyclization, yielding the quinoline core.[5]

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The precipitate is filtered, washed, and can be further purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[5][6]

Caption: A generalized workflow for the synthesis of the title compound.

Single Crystal Growth: A Critical Step

Obtaining high-quality single crystals is the most critical and often challenging step for a successful X-ray diffraction experiment.[6][7] The slow evaporation method is a widely used and effective technique for growing single crystals of organic molecules.[6]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[7] For quinoline derivatives, solvents such as ethanol, methanol, or binary solvent systems (e.g., dichloromethane/pentane, toluene/ether) are often effective.[7][8]

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

-

Filtration: The hot solution is filtered through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.[6]

-

Slow Evaporation: The filtered solution is transferred to a clean vial, which is then covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: The vial is placed in a vibration-free and temperature-stable environment. Crystals should form over a period of several days to weeks.[7]

-

Crystal Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested from the solution.

Caption: Step-by-step workflow for single crystal growth via slow evaporation.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, X-ray diffraction analysis is performed to determine the precise arrangement of atoms within the crystal lattice.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2][3] The data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[9]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXL).[9] The refinement process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.

Hypothetical Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can predict a plausible set of crystallographic parameters based on closely related structures.[3][9][10]

| Parameter | Predicted Value |

| Empirical Formula | C₁₃H₁₂FNO₄ |

| Formula Weight | 265.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~11.0 |

| c (Å) | ~13.0 |

| β (°) | ~95 |

| Volume (ų) | ~1210 |

| Z | 4 |

| Density (calculated) (Mg/m³) | ~1.455 |

| Absorption Coefficient (mm⁻¹) | ~0.120 |

| F(000) | 552 |

| R-factor | ~0.05 |

| wR-factor | ~0.15 |

This data is predictive and serves as an example of what might be expected for the title compound.

Structural Insights and Molecular Interactions

The refined crystal structure would reveal key molecular features:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the quinoline ring and its substituents.

-

Planarity: The planarity of the quinoline ring system, which can be influenced by the substituents.

-

Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular interactions, such as hydrogen bonding (e.g., between the 4-hydroxy group and the carboxylate oxygen) and π-π stacking between the aromatic quinoline rings.[9][11] Understanding these interactions is crucial for predicting the compound's solubility, stability, and crystal morphology.

Caption: Key structural features and potential intermolecular interactions.

Conclusion

This technical guide has detailed a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-resolution structural data. This information is invaluable for the fields of medicinal chemistry and drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of novel quinolone-based therapeutics with enhanced efficacy and specificity.

References

- BenchChem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid - Application Notes and Protocols.

- BenchChem. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Technical Support Center.

- BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.

- Barazorda-Ccahuana, H. L., et al. (2014). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Powder Diffraction, 29(1), 53-57.

- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.

- Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.

- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-759.

- MDPI. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.

- MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal.

- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

- CrystEngComm. (2013). Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization.

- Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate.

- Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2533.

- MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(15), 3183.

- Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o941.

- ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

- ECHEMI. (n.d.). Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD.

- Pharmaffiliates. (n.d.). CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Acta Crystallographica Section E: Crystallographic Communications. (2016). Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate.

- ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

-

Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[3][6]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from

- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester.

- PubChem. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

- PubChem. (n.d.). Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate.

- SpectraBase. (n.d.). ETHYL-6,7-DIMETHOXY-ISOQUINOLINE-3-CARBOXYLATE.

- BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 2. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluoro-methoxy-quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents. Its rigid structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a "privileged scaffold" in medicinal chemistry. The strategic incorporation of fluorine and methoxy substituents onto this core has given rise to a class of derivatives with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological effects of fluoro-methoxy-quinoline derivatives, offering researchers and drug development professionals a comprehensive technical resource to support their endeavors in discovering novel therapeutics. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, elucidating their mechanisms of action and providing detailed protocols for their biological evaluation.

I. Anticancer Activity: Targeting Key Oncogenic Signaling Pathways

Fluoro-methoxy-quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mode of anticancer action for many fluoro-methoxy-quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.

-

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. Certain 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been shown to be potent and selective inhibitors of c-Met kinase. For instance, some compounds have demonstrated impressive inhibitory activity with IC50 values in the nanomolar range, leading to significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer), MKN-45 (gastric cancer), and A549 (lung cancer)[1].

-

EGFR/HER-2 Dual Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of RTKs and are well-established therapeutic targets in cancers such as breast and lung cancer. Novel quinoline-based derivatives have been designed as dual inhibitors of EGFR and HER2, demonstrating significant antiproliferative efficacy. These compounds can induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2[2].

Signaling Pathway: c-Met Inhibition by Fluoro-methoxy-quinoline Derivatives

Caption: Inhibition of the c-Met signaling pathway by fluoro-methoxy-quinoline derivatives.

B. Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative fluoro-methoxy-quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(2-fluorophenoxy)quinoline | HT-29 (Colon) | 0.08 | [1] |

| 4-(2-fluorophenoxy)quinoline | MKN-45 (Gastric) | 0.22 | [1] |

| 4-(2-fluorophenoxy)quinoline | A549 (Lung) | 0.07 | [1] |

| Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 - 0.082 | [2] |

| Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.025 - 0.082 | [2] |

| 2,4,8-Trisubstituted quinoline | MCF-7 (Breast) | Varies | [3] |

| 2,4,8-Trisubstituted quinoline | H-460 (Lung) | Varies | [3] |

| 2,4,8-Trisubstituted quinoline | SF-268 (CNS) | Varies | [3] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of fluoro-methoxy-quinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry, providing an indirect measure of cell viability.

Materials:

-

Fluoro-methoxy-quinoline derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., A549, MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluoro-methoxy-quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

II. Antimicrobial Activity: A Renewed Assault on Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Fluoro-methoxy-quinoline derivatives, building upon the legacy of fluoroquinolones, have demonstrated potent activity against a broad spectrum of bacteria and fungi.

A. Mechanism of Action: Inhibition of Bacterial DNA Synthesis